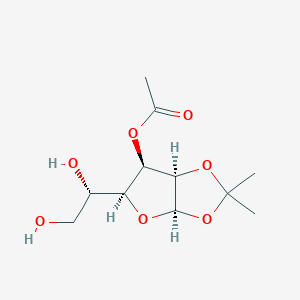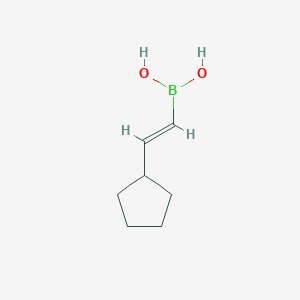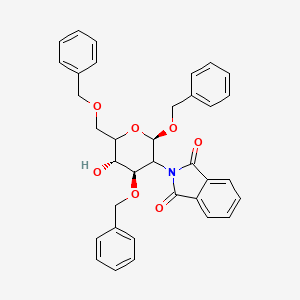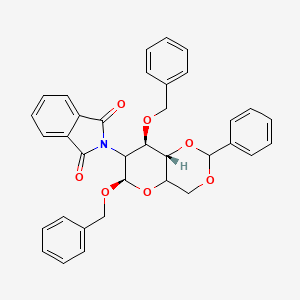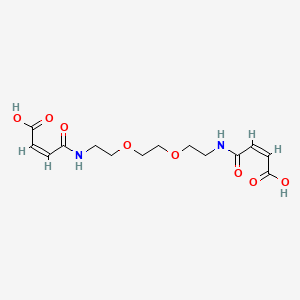
1,8-(Bismaleamic Acid)triethyleneglycol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions starting from basic chemical precursors. For instance, the synthesis of polyethylene glycol-bonded triethylammonium l-prolinate demonstrates the potential for creating biodegradable amino-acid-based ionic liquid catalysts, highlighting the versatility of polyethylene glycol derivatives in synthesis processes (Kordnezhadian et al., 2020). Similarly, high-temperature resins from bismaleamic acids of β,β'-dichloroterephthalyl dimalonitrile indicate the adaptability of bismaleamic acid derivatives in producing materials with exceptional thermal stability (Mikroyannidis, 1992).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the properties and reactivity of a compound. The structural analysis of 1,8-Bis(phenylethynyl)anthracene, for instance, using a combination of techniques, reveals insights into the conformation and stability of related molecular systems (Lamm et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving 1,8-(Bismaleamic Acid)triethyleneglycol and its derivatives can lead to the formation of polymers and materials with unique properties. For example, the synthesis of novel polyimides demonstrates the reactivity of specific functional groups and the potential for creating materials with high thermal stability and mechanical strength (Yin et al., 2005).
Physical Properties Analysis
The physical properties of compounds like 1,8-(Bismaleamic Acid)triethyleneglycol are influenced by their molecular structure. The synthesis and characterization of triethylene glycol-capped derivatives, such as bis(pyrazolyl)methanes, highlight the influence of molecular design on solubility and optical properties, which are crucial for various applications (Dressler et al., 2020).
Chemical Properties Analysis
The chemical properties analysis of 1,8-(Bismaleamic Acid)triethyleneglycol derivatives focuses on their reactivity and potential for forming stable polymers or materials with specific functions. The study on the preparation of high-performance resins from bismaleamic acids underscores the importance of understanding the chemical properties to optimize material performance (Mikroyannidis, 1992).
Scientific Research Applications
Applications in High-Temperature Resins
1,8-(Bismaleamic Acid)triethyleneglycol and its derivatives are utilized in the synthesis of novel classes of bismaleamic acids, which upon curing, form high-temperature resins. These resins are characterized by excellent thermal stability and are stable up to temperatures of 355–389°C, making them suitable for applications requiring high thermal resistance (Mikroyannidis, 1992).
Role in Sol-Gel Polymerization
The chemical compound plays a significant role in the sol-gel polymerization process. It's used to create arylene- and alkylene-bridged polysilsesquioxane materials. These materials exhibit unique properties such as high surface areas, up to 1100 m²/g, and their porosity is primarily confined to a micropore region, suggesting potential applications in filtration, catalysis, or as supports in various chemical reactions (Small, Shea, & Loy, 1993).
In Polymer Synthesis
The compound is used in the synthesis of monomeric and polymeric azoinitiators. These initiators are instrumental in synthesizing telechelics and block copolymers, indicating its significance in the polymer industry for creating tailored polymeric materials with specific end-group functionalities (Walz, Bömer, & Heitz, 1977).
In Dental Resin Systems
In dental medicine, the compound is used as a reactive diluent in dental resin systems. It helps achieve resins with appropriate viscosity and higher conversion rates. Research indicates that certain highly reactive mono-(meth)acrylates containing 1,8-(Bismaleamic Acid)triethyleneglycol have the potential to replace conventional diluents in dental resins, offering benefits like reduced polymerization shrinkage and higher overall double bond conversion (Lu et al., 2005).
In Thermotropic Copolyamides
The chemical is utilized in the synthesis of thermotropic copolyamides. These copolyamides exhibit a nematic mesophase, highlighting their potential applications in advanced materials requiring specific thermal and optical properties (Zhang & Higashi, 1994).
properties
IUPAC Name |
(Z)-4-[2-[2-[2-[[(Z)-3-carboxyprop-2-enoyl]amino]ethoxy]ethoxy]ethylamino]-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O8/c17-11(1-3-13(19)20)15-5-7-23-9-10-24-8-6-16-12(18)2-4-14(21)22/h1-4H,5-10H2,(H,15,17)(H,16,18)(H,19,20)(H,21,22)/b3-1-,4-2- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQYEDJAHPPVIF-CCAGOZQPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCNC(=O)C=CC(=O)O)NC(=O)C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(NC(=O)/C=C\C(=O)O)COCCOCCNC(=O)/C=C\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,8-(Bismaleamic Acid)triethyleneglycol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



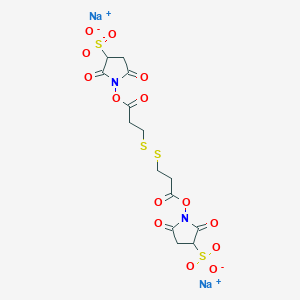
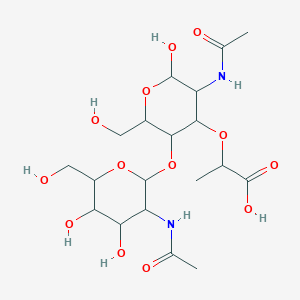

![5-Chloro-2-[(2Z)-2-ethylidenehydrazino]-1,3-benzothiazole](/img/structure/B1140516.png)
![methyl (3S)-4-bromo-3-[tert-butyl(dimethyl)silyl]oxybutanoate](/img/structure/B1140518.png)

